Product packaging for lilac allergen-like protein(Cat. No.:CAS No. 156066-89-6)

lilac allergen-like protein

Cat. No.: B1175982
CAS No.: 156066-89-6
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Description

The lilac allergen-like protein, officially designated Syr v 1 per IUIS allergen nomenclature, is a major allergen isolated from lilac (Syringa vulgaris) pollen. This protein is a glycosylated polypeptide with a molecular mass of approximately 20 kDa and exhibits high structural and immunological similarity to Ole e 1, the major allergen from olive pollen. The high degree of sequence identity (85.5-89.6%) among isoforms of these proteins justifies the observed IgE-mediated cross-reactions between olive and lilac pollen extracts, which is a key characteristic of the Oleaceae family. This cross-reactivity is a critical area of study in molecular allergology for understanding patient-specific sensitization profiles. Syr v 1 is a member of the pathogenesis-related (PR) protein families, a group of proteins produced by plants in response to stress and pathogen attack, several classes of which are classified as allergens. Supplied as a highly purified and characterized reagent, this Syr v 1 protein is intended for research applications only. These applications include, but are not limited to: the mapping of IgE-binding epitopes to improve allergy diagnostics and therapy; the study of cross-reactivity mechanisms within the Oleaceae family; and the investigation of the structural basis of allergenicity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

156066-89-6

Molecular Formula

C10H4Cl4

Synonyms

lilac allergen-like protein

Origin of Product

United States

Molecular Architecture and Post Translational Modifications of Lilac Allergen Like Protein Syr V 1

Primary Structure Analysis

The primary structure of a protein, its amino acid sequence, is fundamental to its function and allergenic properties. Analysis of Syr v 1 has provided insights into its isoforms, conservation, and relationship with other allergens.

Comparison of Amino Acid Sequences Among Syr v 1 IsoformsThe sequencing of the three distinct cDNA clones confirmed the polymorphic nature of Syr v 1.nih.govThese variants, or isoforms, exhibit a high degree of sequence identity to one another. A comparative analysis of the deduced amino acid sequences from these clones showed identities ranging from 90% to 97%.nih.govThis high similarity indicates that while variations exist, the overall structure of the protein is well-conserved among the different isoforms present in lilac pollen.nih.govallergenonline.org

PropertySyr v 1.0101Syr v 1.0102Syr v 1.0103
Amino Acid Count 145145145
Sequence Identity -90-97% (relative to other isoforms)90-97% (relative to other isoforms)

Post-Translational Modifications

Following protein synthesis, many proteins undergo post-translational modifications that are crucial for their final structure and function. For allergens, modifications like glycosylation can influence their stability, solubility, and interaction with the immune system.

Implications of Glycosylation for Protein Function and Stability

Syr v 1 is a glycosylated polypeptide nih.gov. Analysis of the cDNA sequences of Syr v 1 isoforms has revealed the presence of a potential N-glycosylation site nih.gov. Glycosylation is a common post-translational modification that can significantly influence the function and stability of proteins nanotempertech.comnih.gov. The addition of carbohydrate moieties can affect protein folding, solubility, and resistance to proteolysis nih.gov. While the precise functional and stability implications of glycosylation for Syr v 1 have not been extensively detailed in available research, the presence of this modification is a key feature of its molecular structure. In many glycoproteins, glycosylation plays a role in mediating interactions with other molecules and can be essential for proper protein trafficking and secretion nih.gov.

Secondary and Tertiary Structure Analysis

The three-dimensional structure of an allergen is a critical determinant of its immunological properties, including its ability to bind to IgE antibodies. The structural analysis of Syr v 1 has been approached through spectroscopic methods and comparative modeling.

Spectroscopic Characterization (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy has been employed to assess the secondary structure of recombinant Syr v 1. These spectroscopic analyses have indicated that the purified recombinant protein adopts a native conformation nih.gov. This suggests that the protein is properly folded, which is essential for its allergenic activity. The spectroscopic properties of Syr v 1 have been noted to be similar to those of the major allergen from olive pollen, Ole e 1, further supporting their structural relationship nih.gov.

Identification of Conserved Structural Motifs and Domains (e.g., Ole e I (Ole) domain)

As a member of the Ole e 1-like protein family, Syr v 1 contains the conserved Ole e 1 domain. This family of proteins is characterized by a shared structural fold and conserved sequence motifs. The high sequence identity with Ole e 1 and other related allergens from the Oleaceae family, such as Fra e 1 (ash) and Lig v 1 (privet), points to the conservation of key structural features that are recognized by the immune system karger.comthermofisher.com. These conserved domains are likely responsible for the extensive IgE cross-reactivity observed among pollens of different species within the Oleaceae family thermofisher.com.

Isoform Diversity and Molecular Weight Variations of Syr v 1

Research has identified the existence of multiple isoforms of Syr v 1. Three distinct cDNA clones encoding for Syr v 1 have been isolated and sequenced, revealing a polymorphic protein nih.gov. These isoforms consist of 145 amino acid residues and exhibit a high degree of sequence identity to one another, in the range of 90-97% nih.gov.

The molecular weight of Syr v 1 shows variation depending on the method of determination. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis indicates a molecular weight of approximately 20 kDa for the glycosylated polypeptide nih.govallergen.org. In contrast, the molecular mass derived from the amino acid sequence of the protein is calculated to be around 16,400 Da nih.gov. This discrepancy is attributable to the post-translational glycosylation of the protein.

Table 1: Molecular Characteristics of Syr v 1 and its Isoforms

PropertyValueSource
Molecular Weight (SDS-PAGE) ~20 kDa nih.govallergen.org
Derived Molecular Mass (from cDNA) ~16,400 Da nih.gov
Number of Amino Acid Residues 145 nih.gov
Number of Identified cDNA Clones (Isoforms) 3 nih.gov
Sequence Identity Among Isoforms 90-97% nih.gov
Sequence Identity with Ole e 1 85.5-89.6% nih.gov
Post-Translational Modification N-glycosylation (potential site identified) nih.gov

Genetic and Transcriptomic Landscape of Lilac Allergen Like Protein Syr V 1

Gene Isolation and cDNA Cloning Strategies

The isolation and cloning of the gene encoding Syr v 1 were pivotal in understanding its structure and relationship to other allergens. An olive allergen-like protein was first isolated from lilac (Syringa vulgaris) pollen extract and designated Syr v 1. This protein was identified as an allergen due to its recognition by IgE from the sera of individuals with olive pollen hypersensitivity allergen.org.

The cloning of Syr v 1 was achieved through a polymerase chain reaction (PCR)-based strategy. This approach leveraged the observed similarities between the lilac protein and the major allergen from olive pollen, Ole e I. Researchers utilized this homology to design primers for the amplification of the corresponding genetic material from lilac pollen allergen.org.

Following this strategy, three distinct cDNA clones encoding Syr v 1 were successfully isolated and sequenced. This provided the first glimpse into the genetic sequence of this lilac allergen. The successful cloning and sequencing of these cDNAs were significant for several reasons. Firstly, it confirmed the molecular basis for the cross-reactivity observed between olive and lilac pollen extracts. Secondly, it opened the door for more detailed epitope mapping of Oleaceae allergens. Finally, this work laid the foundation for the potential development of improved diagnostic and therapeutic reagents for IgE-dependent allergic reactions allergen.org.

The isolated cDNA clones revealed that Syr v 1 is a polymorphic protein, with the different clones showing variations in their nucleotide and deduced amino acid sequences. These clones encode a protein of 145 amino acid residues with a calculated molecular mass of approximately 16,400 Da. Notably, the sequence contains a potential site for N-glycosylation allergen.org.

Comparison of the deduced amino acid sequences from the three isolated cDNA isoforms of Syr v 1 showed a high degree of identity, ranging from 90% to 97%. Furthermore, a significant level of similarity, with identities between 85.5% and 89.6%, was observed when comparing the Syr v 1 sequences to that of the major olive pollen allergen, Ole e I. This high degree of sequence identity provides a molecular explanation for the immunological cross-reactivity between these two allergens allergen.org.

FeatureDescription
Protein Name Syr v 1
Source Syringa vulgaris (Lilac) pollen
Cloning Strategy PCR-based, leveraging homology with Ole e I
Number of cDNA Clones Isolated 3
Encoded Protein Size 145 amino acids
Derived Molecular Mass ~16,400 Da
Post-translational Modification Potential N-glycosylation site
Sequence Identity (among isoforms) 90-97%
Sequence Identity (with Ole e I) 85.5-89.6%

Genomic Organization and Gene Structure Analysis

While the cDNA sequences of Syr v 1 have been elucidated, detailed information regarding the genomic organization and gene structure of the Syr v 1 gene is not extensively documented in the available scientific literature. This includes specifics on its exon-intron architecture and the identification of its promoter and regulatory elements. However, based on the general structure of eukaryotic genes, particularly in plants, we can infer the likely organization.

The presence of introns is a characteristic feature of most eukaryotic genes, and it is highly probable that the genomic sequence of Syr v 1 is interrupted by one or more introns. The exact number, size, and placement of these introns within the Syr v 1 gene have not been experimentally determined. Such information would require the isolation and sequencing of the genomic DNA corresponding to the previously cloned cDNAs. Comparative analysis with the genomic structure of the homologous Ole e I gene from olive could provide valuable clues to the exon-intron boundaries of the Syr v 1 gene.

The regulation of gene expression is controlled by promoter regions and other regulatory elements located upstream or downstream of the coding sequence. For the Syr v 1 gene, specific promoter sequences and regulatory elements have not yet been identified and characterized. The identification of these elements would be crucial for understanding the mechanisms that govern the specific expression of Syr v 1, particularly its high levels in pollen. It is expected that the promoter of the Syr v 1 gene contains cis-acting regulatory elements that are recognized by transcription factors involved in pollen development and maturation.

Expression Profiling and Regulation

The expression of allergens is often tightly regulated, with high levels of production in specific tissues and at particular developmental stages. For aeroallergens like Syr v 1, expression is typically highest in the pollen.

The expression of genes during pollen development, or ontogeny, is a highly orchestrated process. Genes are often categorized as "early" or "late" based on their expression timing. Early genes are typically involved in the initial stages of microspore development, while late genes are expressed after microspore mitosis and are often involved in pollen maturation and preparation for germination.

Environmental and Physiological Factors Influencing Syr v 1 Expression

The expression of the lilac allergen-like protein, Syr v 1, is a complex biological process influenced by a variety of environmental and physiological cues. While direct research on Syringa vulgaris is limited, studies on the homologous Ole e 1 allergen from olive pollen, a fellow member of the Oleaceae family, provide significant insights into the factors that likely regulate Syr v 1 expression.

Environmental Factors:

Meteorological conditions play a crucial role in modulating the allergen content of pollen. Research on olive cultivars has demonstrated that environmental factors can cause daily variations in the concentration of Ole e 1. nih.gov Key environmental variables include:

Temperature: Temperature fluctuations have been identified as a significant factor affecting the levels of airborne Ole e 1. nih.gov Temperature is a critical regulator of reproductive development in olive trees, particularly during the pre-flowering and anthesis stages. researchgate.net It is plausible that similar temperature dependencies exist for Syr v 1 expression in Syringa vulgaris, influencing the protein's synthesis and accumulation in pollen.

Precipitation: Rainfall has been shown to potentially increase the average concentrations of Ole e 1 in olive pollen. nih.gov Moisture availability is a critical factor for plant growth and development, and its influence on metabolic processes may extend to the production of allergenic proteins.

Abiotic Stress: General abiotic stressors are known to impact flowering, pollen development, and viability in plants. frontiersin.orgmdpi.commdpi.com Factors such as drought, heat, and cold can trigger stress response pathways that may alter the expression of various proteins within the pollen, potentially including allergens like Syr v 1. For instance, in Arabidopsis thaliana, the expression of the Ole e 1 homologue, AtSAH7, was found to increase under selenite-induced oxidative stress. nih.gov This suggests that environmental stressors leading to oxidative stress could upregulate Syr v 1 expression in lilac.

Interactive Data Table: Potential Environmental Influences on Syr v 1 Expression (Inferred from Ole e 1 studies)

Environmental FactorObserved Effect on Ole e 1Potential Implication for Syr v 1 Expression
Temperature Fluctuations affect airborne allergen levels. nih.govExpression levels may vary with daily and seasonal temperature changes.
Precipitation Increased rainfall may correlate with higher allergen concentrations. nih.govHigher humidity and water availability could enhance protein synthesis.
Abiotic Stress Oxidative stress increases expression of homologs. nih.govDrought, extreme temperatures, or pollution may lead to higher Syr v 1 content in pollen.

Physiological Factors:

The physiological state of the plant, particularly during its reproductive cycle, is a primary determinant of allergen expression.

Pollen Development and Germination: The expression of Ole e 1 has been shown to increase significantly during in vitro pollen germination and pollen tube growth. researchgate.netishs.org This suggests that the protein plays a vital role in these reproductive processes. nih.gov Given the high homology, it is highly probable that Syr v 1 expression is also developmentally regulated, with an increase in protein levels as lilac pollen matures and prepares for fertilization. Studies on the flower development of Syringa vulgaris have detailed the stages from microspore meiosis to the formation of two-celled pollen grains, providing a developmental context for when Syr v 1 expression is likely to be highest. abcbot.plresearchgate.net

Hormonal Regulation: Plant hormones are central to the regulation of growth, development, and stress responses. While direct evidence for hormonal control of Syr v 1 is unavailable, it is known that hormones like estrogen can influence the production of histamine (B1213489) in allergic responses in humans. whgchicago.comdrshel.comrupahealth.com Within the plant, phytohormones are integral to the pathways that control flowering and responses to abiotic stress, which in turn can affect allergen production. nih.gov

Plant Genotype: Different cultivars of the same plant species can exhibit significant variations in their allergen content. Studies on olive cultivars have revealed considerable differences in Ole e 1 levels, suggesting a strong genetic component to allergen expression. nih.gov It is therefore expected that different cultivars of Syringa vulgaris would also display variability in their Syr v 1 protein content.

In Silico Analysis of Syr v 1 Gene Families within Syringa vulgaris

Direct in silico analysis of the Syr v 1 gene family within the Syringa vulgaris genome is currently hampered by the lack of a fully annotated reference genome for this species. However, based on the well-characterized Ole e 1 protein family, to which Syr v 1 belongs, we can infer the likely characteristics and organization of the Syr v 1 gene family. csic.esebi.ac.ukresearchgate.net The recent sequencing of the Syringa oblata genome, a closely related lilac species, provides a valuable resource for comparative genomic analyses that can shed light on the genetic landscape of Syr v 1. nih.gov

Gene Family Structure and Homology:

The Ole e 1 protein family is a large and divergent superfamily found across the plant kingdom, with members playing roles in pollen development and other physiological processes. csic.esresearchgate.netmdpi.com A systematic analysis of this family has revealed at least 109 distinct families, indicating a complex evolutionary history. csic.es It is highly probable that the Syr v 1 gene in Syringa vulgaris is part of a multi-gene family, with several paralogous genes exhibiting varying degrees of sequence similarity and potentially different expression patterns.

These genes likely share a conserved domain structure, characterized by the "Pollen Ole e I" domain (Pfam accession PF01190), which includes six conserved cysteine residues that are likely involved in forming disulfide bonds. csic.esebi.ac.uk The amino acid sequence identity between Ole e 1, Fra e 1 (ash), Syr v 1 (lilac), and Lig v 1 (privet) is very high (87-89%), underscoring the conserved nature of this protein family within the Oleaceae. researchgate.net

Computational Characterization and Phylogenetic Relationships:

A hypothetical in silico analysis of the Syr v 1 gene family would involve several computational approaches:

Gene Identification and Annotation: Homology-based searches (e.g., BLASTP) against the Syringa oblata genome and any available Syringa vulgaris transcriptomic data could identify putative Syr v 1-like gene sequences. csic.es

Phylogenetic Analysis: By aligning the protein sequences of identified Syr v 1-like genes with known Ole e 1 family members from other species, a phylogenetic tree could be constructed. This would reveal the evolutionary relationships and potential subfamilies of Syr v 1 genes in lilac. researchgate.net

Conserved Motif and Domain Analysis: Tools like MEME (Multiple Em for Motif Elicitation) could be used to identify conserved motifs within the putative Syr v 1 protein sequences, further defining the characteristic features of this gene family.

Gene Structure Analysis: The exon-intron organization of the identified genes could be compared to understand the structural evolution of the gene family.

Chromosomal Localization: Once a chromosome-level genome assembly for Syringa vulgaris becomes available, the identified Syr v 1 genes could be mapped to their chromosomal locations to investigate potential gene clustering.

Interactive Data Table: Inferred Characteristics of the Syr v 1 Gene Family

CharacteristicInferred Information based on Ole e 1 FamilyPotential Significance
Gene Family Size Likely a multi-gene family. csic.esSuggests functional diversification and/or dosage effects.
Conserved Domains "Pollen Ole e I" domain (PF01190) with six conserved cysteines. csic.esebi.ac.ukCritical for the protein's structure and allergenic properties.
Sequence Homology High identity with other Oleaceae group 1 allergens. researchgate.netExplains the extensive cross-reactivity observed in allergic individuals.
Evolutionary History Part of a large and ancient protein superfamily in plants. csic.esresearchgate.netIndicates a conserved and important biological function, likely related to reproduction.

The future availability of a high-quality, annotated Syringa vulgaris genome will be instrumental in moving from these informed inferences to a precise and detailed in silico characterization of the Syr v 1 gene family, providing a solid foundation for understanding the genetic basis of lilac allergenicity.

Biological Roles and Physiological Significance of Lilac Allergen Like Protein Syr V 1 in Plant Biology

Proposed Functions in Pollen Development and Physiology

Syr v 1 is thought to be a key participant in the complex series of events that begin with pollination and culminate in fertilization. Its presence in pollen suggests a direct involvement in the interactions between the male gametophyte (pollen) and the female reproductive tissues of the pistil.

The initial and critical steps in successful pollination are the adhesion of the pollen grain to the stigma, followed by its hydration. The pollen coat, the outermost layer of the pollen grain, is rich in proteins, lipids, and other molecules that mediate these first interactions. researchgate.netaber.ac.uk Research in other members of the Brassicaceae family has shown that pollen coat proteins, such as oleosin-like proteins and extracellular lipases, are essential for establishing a conduit for water to move from the stigma to the desiccated pollen grain. researchgate.netaber.ac.uk It is proposed that Syr v 1, as a pollen-secreted protein, may play a similar role. It could function as a structural component or an enzymatic factor that facilitates the controlled uptake of water, a prerequisite for the subsequent emergence of the pollen tube.

Following successful germination, the pollen tube must navigate through the stigma and style to reach the ovule for fertilization. arizona.eduscialert.net This journey is not random but is meticulously guided by chemical and physical cues from the female tissues. scialert.netresearchgate.net Small, secreted cysteine-rich proteins are known to be vital for this process. nih.govresearchgate.net For instance, stigma/style cysteine-rich adhesin (SCA), a type of lipid transfer protein (LTP), helps maintain pollen tube adhesion to the transmitting tract, while chemocyanins act as directional signals. nih.govresearchgate.net Given that many plant allergens are small, cysteine-rich proteins, it is plausible that Syr v 1 functions in a similar capacity. It may act as an adhesion molecule, ensuring the pollen tube remains in contact with the stylar matrix, or it could be part of the signaling cascade that interprets guidance cues from the pistil, ensuring the pollen tube grows in the correct direction.

Plants have developed sophisticated mechanisms to prevent self-fertilization and interspecies pollination, a process known as self-incompatibility (SI). nih.gov This recognition system is mediated by highly specific molecular interactions between proteins on the pollen surface and receptors on the stigma. nih.govnih.govresearchgate.net The key factors are often small, cysteine-rich proteins in the pollen coat that interact with stigma receptor kinases. nih.gov This interaction triggers a signaling cascade that either accepts or rejects the pollen. nih.gov Due to its location in pollen and its protein characteristics, Syr v 1 is proposed to be a potential contributor to this recognition dialogue. It may function as one of the pollen-borne determinants that binds to stigmatic factors, thereby influencing pollen compatibility and preventing the germination or growth of incompatible pollen.

Participation in Plant Stress Responses and Defense Mechanisms

Beyond its role in reproduction, evidence suggests that Syr v 1 may also be involved in the plant's defense against environmental stressors, a function common to many proteins initially identified as allergens.

Pathogenesis-related (PR) proteins are a diverse group of proteins that are induced in plants in response to attack by pathogens like fungi and bacteria, or exposure to abiotic stress. nih.govnih.govnih.govmdpi.com A significant number of plant allergens, particularly those from pollen, have been classified into various PR protein families, such as the PR-1, PR-5, and PR-10 families. nih.govbas.bg These proteins often exhibit antimicrobial properties and are considered a key part of the plant's innate immune system. nih.govnih.gov For example, PR-1 proteins are widely used as markers for systemic acquired resistance, a state of heightened plant-wide immunity. researchgate.net The structural and physicochemical properties of Syr v 1 are consistent with those of some PR protein families, leading to the hypothesis that it may function as a defense protein. It could be constitutively expressed in pollen—a vital and exposed reproductive tissue—as a preemptive defense against microbial threats.

Many PR proteins exert their defensive functions through specific enzymatic activities. nih.gov For example, PR-2 and PR-3 families include β-1,3-glucanases and chitinases, respectively, which can degrade the cell walls of fungal pathogens. nih.govnih.gov The PR-14 family consists of lipid transfer proteins (LTPs), which are not only involved in pollen tube adhesion but also exhibit antimicrobial activity. nih.govnih.gov Given the proposed role of Syr v 1 in pollen tube growth and its potential link to PR proteins, it may possess enzymatic capabilities. One possible function is related to lipid transport, analogous to LTPs, which could be involved in forming the pollen tube membrane or cuticle, or in defense signaling. nih.govupm.es Another possibility is a role in carbohydrate metabolism. Proteins with glucanase or xylanase activity are known to be secreted by pollen to modify the cell walls of the stigma and style, facilitating the passage of the pollen tube. nih.gov It is conceivable that Syr v 1 possesses or works in concert with proteins that have such cell wall-loosening enzymatic activities.

Data Tables

Table 1: Summary of Proposed Biological Functions of Syr v 1

Biological Process Specific Area of Involvement Proposed Function of Syr v 1
Pollen Development and Physiology Pollen Hydration & GerminationMay act as a structural or enzymatic component to facilitate controlled water uptake from the stigma.
Pollen Tube Growth & GuidanceCould function as an adhesion molecule for pollen tube attachment or as a component in the signaling pathway for directional growth.
Pollen-Stigma RecognitionMay act as a pollen-specific ligand that interacts with stigmatic receptors to determine compatibility.
Plant Stress and Defense Association with PR ProteinsProposed to be a member of a Pathogenesis-Related (PR) protein family, providing a preemptive defense for pollen.
Enzymatic ActivitiesMay possess lipid transfer capabilities for membrane formation or defense, or carbohydrate-metabolizing activity to aid pollen tube penetration.

Comparison of Syr v 1 Function with Homologous Ole e 1-Type Proteins in Other Plant Species

The lilac allergen-like protein, Syr v 1, belongs to the Ole e 1 protein family, a widespread group of proteins in the plant kingdom. Homologs of Syr v 1 have been identified in numerous other plant species, both within the Oleaceae family and in more distantly related plants. While these proteins share structural similarities, research has revealed both conserved functions and species-specific adaptations in their biological roles, primarily centered around the processes of pollination and fertilization.

A comparative analysis of Syr v 1 with its homologs highlights a common theme of involvement in pollen development, germination, and interaction with the pistil. However, the specific mechanisms and primary functions can vary, reflecting the diverse reproductive strategies of different plant species.

Functional Commonalities and Divergences:

Homologous proteins within the Oleaceae family, such as Fra e 1 from ash (Fraxinus excelsior) and Lig v 1 from privet (Ligustrum vulgare), exhibit a high degree of amino acid sequence identity with Syr v 1 and Ole e 1 from olive (Olea europaea). thermofisher.comthermofisher.comthermofisher.comthermofisher.com This high homology strongly suggests a conserved function in pollen tube development and guidance within this family. thermofisher.comnih.gov The cross-reactivity observed among these allergens is a direct consequence of their structural similarity. thermofisher.comthermofisher.comthermofisher.comnih.gov

Outside the Oleaceae family, Ole e 1-type proteins have been identified in various species, where their functions have been more specifically elucidated through detailed research.

Zea m 1 in Maize (Zea mays): This protein, a group-1 grass pollen allergen, functions as a β-expansin. frontiersin.orgnih.gov Its primary role is to loosen the cell walls of the maize stigma and style, thereby facilitating the penetration of the pollen tube. nih.govnih.govpnas.org Studies have shown that a reduction in Zea m 1 levels can negatively impact the in vivo growth rate of pollen tubes, highlighting its importance in pollen competition and successful fertilization. frontiersin.orgnih.gov

LAT52 in Tomato (Solanum lycopersicum): The LAT52 protein is essential for multiple stages of tomato pollen function. Research has demonstrated its critical role in pollen hydration and germination. nih.govresearchgate.netsemanticscholar.org Reduced expression of LAT52 leads to abnormal pollen hydration and arrested pollen tube growth within the style. nih.govresearchgate.netsemanticscholar.org Furthermore, LAT52 has been shown to interact with the pollen-specific receptor kinase LePRK2, suggesting its involvement in signaling pathways that guide pollen tube development. nih.gov

Phl p 11 in Timothy Grass (Phleum pratense): While being a member of the Ole e 1 family, Phl p 11 has been characterized as a trypsin inhibitor. thermofisher.comnih.gov Its cross-reactivity is largely restricted to other group 11 grass pollen allergens. thermofisher.com Although its precise role in pollination is less defined than that of Zea m 1, its enzymatic function suggests a potential role in protecting the pollen tube or interacting with stylar components.

Pla l 1 in Plantain (Plantago lanceolata): Pla l 1 is a major allergen in plantain pollen and belongs to the Ole e 1-like protein family. thermofisher.comnih.govnih.gov Its biological function is associated with pollen tube development. thermofisher.com Like other members of this family, it is a glycoprotein (B1211001) and plays a significant role in the allergenic response to plantain pollen. nih.gov

The following table provides a comparative overview of the functions of Syr v 1 and its well-characterized homologs.

ProteinPlant SpeciesFamilyPrimary Biological Function(s)Key Research Findings
Syr v 1 Lilac (Syringa vulgaris)OleaceaeImplied role in pollen germination and tube growth.High sequence homology and cross-reactivity with Ole e 1, Fra e 1, and Lig v 1. thermofisher.comthermofisher.comthermofisher.com
Ole e 1 Olive (Olea europaea)OleaceaePollen germination, tube growth, pollen-stigma recognition.Considered the archetypal protein of this family; involved in maintaining the osmotic gradient in the pollen tube.
Fra e 1 Ash (Fraxinus excelsior)OleaceaeImplied role in pollen germination and tube growth.Major allergen with high sequence identity and cross-reactivity with Ole e 1. thermofisher.comnih.govallergen.org
Lig v 1 Privet (Ligustrum vulgare)OleaceaeImplied role in pollen germination and tube growth.High sequence homology with other Oleaceae allergens, contributing to cross-sensitization. thermofisher.comnih.govallergen.org
Zea m 1 Maize (Zea mays)Poaceaeβ-expansin activity, loosens maternal cell walls to aid pollen tube penetration.Affects pollen tube growth rate and is a significant factor in pollen competition. frontiersin.orgnih.govnih.gov
LAT52 Tomato (Solanum lycopersicum)SolanaceaeEssential for pollen hydration, germination, and pollen tube growth. nih.govresearchgate.netsemanticscholar.orguniprot.orgInteracts with the pollen receptor kinase LePRK2, indicating a role in cell signaling. nih.gov
Phl p 11 Timothy Grass (Phleum pratense)PoaceaeTrypsin inhibitor activity. thermofisher.comnih.govA minor allergen with cross-reactivity limited to other group 11 grass allergens. thermofisher.com
Pla l 1 Plantain (Plantago lanceolata)PlantaginaceaePollen tube development. thermofisher.comA major allergen belonging to the Ole e 1-like family. thermofisher.comnih.govnih.gov

This comparative analysis underscores that while the fundamental role of Ole e 1-type proteins in plant reproduction is largely conserved, the specific molecular mechanisms and their relative importance can differ significantly across plant families. These differences likely reflect evolutionary adaptations to diverse pollination syndromes and reproductive environments.

Evolutionary Biology and Phylogenetics of the Ole E 1 Type Protein Family Including Syr V 1

Phylogenetic Relationships of Syr v 1 within the Ole e 1-Type Protein Family

The phylogenetic placement of Syr v 1, the allergen from lilac (Syringa vulgaris), is firmly within the Ole e 1-type protein family, which is characteristic of the Oleaceae family. The relationships within this family and to more distant homologs reveal a complex evolutionary history.

Proteins homologous to Ole e 1, the major allergen from olive (Olea europaea), are prevalent throughout the Oleaceae family. csic.es These include well-characterized allergens such as Fra e 1 from ash (Fraxinus excelsior), Lig v 1 from privet (Ligustrum vulgare), and the Syr v 1 protein from lilac. nih.govcsic.es Phylogenetic analyses based on amino acid sequence similarity demonstrate a high degree of identity among these proteins, often exceeding 82%. nih.gov This close relationship is responsible for the significant allergenic cross-reactivity observed among members of the Oleaceae family. nih.govthermofisher.comkarger.com For instance, IgE antibodies from individuals allergic to olive pollen can recognize homologous proteins in ash, privet, and lilac pollen. thermofisher.comkarger.com

While showing strong homology, studies have also revealed sequence variations that can be greater between different cultivars of the same species (e.g., olive) than between different genera within the family. nih.gov For example, some olive cultivar sequences of Ole e 1 show more divergence from each other than from the Fra e 1 of ash or Lig v 1 of privet. nih.gov Interestingly, immunological studies have shown that while pollens from olive, ash, privet, and lilac contain epitopes recognized by antibodies against Ole e 1, forsythia (Forsythia suspensa) pollen shows no such reactivity, suggesting a significant divergence or absence of the homologous protein in this genus. csic.es

Recent comprehensive phylogenetic studies of the Oleaceae family, utilizing both plastid and nuclear genome data, have solidified the relationships between these genera, confirming the monophyly of the major tribes. nih.govnih.gov These studies provide a robust framework for understanding the evolution of the Ole e 1-like proteins within the family.

GenusSpeciesAllergen HomologReference
SyringavulgarisSyr v 1 csic.es
OleaeuropaeaOle e 1 csic.es
FraxinusexcelsiorFra e 1 nih.gov
LigustrumvulgareLig v 1 nih.gov
ForsythiasuspensaNot immunologically reactive with Ole e 1 antibodies csic.es

The Ole e 1 protein family extends beyond the Oleaceae, with homologs identified in distantly related plant species, including grasses and weeds. These proteins share a conserved domain structure, indicating a common evolutionary origin. csic.es Examples include Lol p 11 from ryegrass (Lolium perenne), Phl p 11 from timothy grass (Phleum pratense), Che a 1 from goosefoot (Chenopodium album), and Sal k 5 from Russian thistle (Salsola kali). nih.gov

The sequence identity between Ole e 1 and these more distant homologs is significantly lower than within the Oleaceae, typically ranging from 24% to 34%. nih.govfrontiersin.org Despite this lower identity, structural similarities and conserved regions are sufficient to classify them within the same protein family. nih.gov For example, a high degree of homology (44%) was found between the grass pollen allergen Lol p XI (now classified as an Ole e 1-like protein) and Ole e 1. nih.gov This broader phylogenetic relationship suggests that the ancestral form of this protein family predates the divergence of these major plant lineages.

AllergenPlant SourceFamilyReference
Syr v 1Lilac (Syringa vulgaris)Oleaceae csic.es
Ole e 1Olive (Olea europaea)Oleaceae csic.es
Fra e 1Ash (Fraxinus excelsior)Oleaceae nih.gov
Lig v 1Privet (Ligustrum vulgare)Oleaceae nih.gov
Lol p 11Ryegrass (Lolium perenne)Poaceae nih.govnih.gov
Phl p 11Timothy grass (Phleum pratense)Poaceae nih.gov
Che a 1Goosefoot (Chenopodium album)Amaranthaceae nih.gov
Sal k 5Russian thistle (Salsola kali)Amaranthaceae nih.gov

Evolutionary Trajectories of Allergenicity within Plant Protein Families

The evolution of allergenicity in protein families like the Ole e 1 type is a complex process driven by molecular evolution. The balance between conserved regions essential for biological function and divergent regions that may contribute to allergenic properties is key to this trajectory.

Across the Ole e 1 protein family, several regions exhibit a high degree of conservation. These include six cysteine residues that are crucial for forming disulfide bonds and maintaining the protein's tertiary structure. csic.esebi.ac.uk Specifically, cysteines at positions 22, 43, 78, 90, and 131 are highly conserved across Ole e 1 sequences from various olive cultivars. nih.gov A putative N-glycosylation site at position 111 is also consistently found. nih.govscispace.com

Conversely, significant polymorphism and microheterogeneity are observed in other parts of the protein sequence, particularly in the N-terminal third of the molecule. csic.es These variable regions are often where amino acid substitutions occur, leading to the diversity seen among different Ole e 1 isoforms and homologs. nih.gov Detailed analysis of Ole e 1 sequences from different Iranian olive cultivars showed that while the six cysteine residues were fully conserved, other regions, particularly those implicated in immune system interaction, were highly polymorphic. scispace.com

The allergenicity of Ole e 1-type proteins is linked to their ability to be recognized by the human immune system, specifically by IgE antibodies, leading to an allergic cascade. The evolution of this property is likely a byproduct of the protein's primary biological function, which is thought to be related to pollen development, germination, and fertilization. nih.govfrontiersin.orgresearchgate.netoup.com

The regions of the protein that are highly conserved are likely essential for its structural integrity and biological function. nih.gov In contrast, the polymorphic regions often coincide with immunodominant T-cell and B-cell epitopes—the specific parts of the allergen recognized by the immune system. nih.govscispace.com For instance, several highly conserved sequences in Ole e 1 correspond to T-cell epitopes, while other polymorphic regions are implicated in both IgG and IgE binding. nih.gov The variability in these epitope regions among different homologs may influence the degree of cross-reactivity and the specific sensitization profiles of allergic individuals. The high degree of polymorphism in Ole e 1, which can be influenced by the genetic origin of the pollen, is suggested to contribute to its allergenicity. nih.gov

Gene Duplication and Diversification Events in the Ole e 1-Type Protein Family

Gene duplication is a major evolutionary mechanism that generates new genetic material, allowing for the diversification of protein function. nih.gov The presence of multiple Ole e 1-like genes within a single plant genome suggests that gene duplication has played a significant role in the evolution of this protein family.

A genome-wide study in rice (Oryza sativa) identified 45 genes encoding Ole e 1 domain-containing proteins. nih.govsemanticscholar.org These genes are distributed across 10 of the 12 rice chromosomes, with some chromosomes containing clusters of these genes, indicative of tandem duplication events. semanticscholar.org Phylogenetic analysis of these rice Ole e 1-like genes revealed a high degree of diversity, suggesting that after duplication, these genes have undergone significant divergence. nih.gov This diversification allows for neo-functionalization, where the duplicated genes can evolve new functions, or sub-functionalization, where the original functions are partitioned between the duplicates. While many of these genes are expressed in various tissues, some show panicle-specific expression, hinting at specialized roles in reproduction. nih.gov The expansion and diversification of the Ole e 1 gene family through duplication events have likely contributed to the evolution of novel functions and, inadvertently, to the emergence of their allergenic properties.

Immunological Characterization of Lilac Allergen Like Protein Syr V 1 : Focus on Protein Antibody Interactions

Recombinant Production and Purification of Syr v 1 for Immunological Studies

The production of recombinant allergens is a crucial step for in-depth immunological studies, as it allows for a high yield of purified and well-characterized proteins. For the major lilac allergen, Syr v 1, various expression systems have been utilized to generate material for conformational analysis, epitope mapping, and cross-reactivity assessments.

Expression Systems and Methodologies (e.g., Pichia pastoris, E. coli)

The methylotrophic yeast Pichia pastoris has proven to be a highly effective and widely used expression system for producing recombinant Syr v 1. nih.gov This eukaryotic system offers several advantages, including the ability to perform post-translational modifications, such as proper protein folding and disulfide bond formation, which are often critical for maintaining the native conformation of allergens. pichia.comnih.gov The use of P. pastoris allows for the secretion of the recombinant protein into the culture medium, which simplifies the subsequent purification process and generally results in high yields. nih.govpichia.com Studies have reported the successful secretion of recombinant Syr v 1 at high levels into the extracellular medium of the yeast. nih.gov

While Pichia pastoris is a preferred system, Escherichia coli (E. coli) is another commonly used prokaryotic host for recombinant protein production due to its rapid growth and cost-effectiveness. patsnap.comproteobiojournal.com However, for complex eukaryotic proteins like Syr v 1 that may require specific post-translational modifications for correct folding and immunological activity, E. coli can present challenges. patsnap.com Proteins expressed in E. coli may form insoluble inclusion bodies and often lack the necessary machinery for eukaryotic post-translational modifications like glycosylation. patsnap.com

The purification of recombinant Syr v 1 from P. pastoris culture supernatants typically involves a combination of chromatographic techniques. Ion-exchange and size-exclusion chromatographies are standard methods used to isolate the protein to a high degree of purity. nih.gov

Table 1: Comparison of Expression Systems for Recombinant Syr v 1 Production

Feature Pichia pastoris Escherichia coli
Organism Type Eukaryotic (Yeast) Prokaryotic (Bacteria)
Post-Translational Modifications Capable of folding, disulfide bond formation, and glycosylation. pichia.comnih.gov Lacks machinery for complex eukaryotic modifications. patsnap.com
Protein Secretion Efficiently secretes proteins into the medium. pichia.com Typically accumulates protein intracellularly.
Protein Folding Generally results in correctly folded, soluble proteins. nih.gov Risk of misfolding and formation of inclusion bodies. patsnap.com
Yield High yields of secreted protein have been reported for Syr v 1. nih.gov Can achieve high expression levels, but purification from inclusion bodies can reduce final yield.
Complexity and Cost More complex and time-consuming to set up than E. coli, but cost-effective for large-scale production. patsnap.com Simpler, faster, and more cost-effective for initial setup. patsnap.comproteobiojournal.com

Verification of Recombinant Protein Conformation and Immunological Equivalence

Ensuring that the recombinant Syr v 1 possesses a conformation and immunological properties equivalent to its natural counterpart is essential for its use in immunological studies. Several biophysical and immunological methods are employed to verify this equivalence.

Spectroscopic techniques, such as circular dichroism, are utilized to analyze the secondary structure of the purified recombinant protein. nih.gov These analyses have demonstrated that recombinant Syr v 1 produced in P. pastoris displays a native-like conformation. nih.gov Further molecular characterization can be achieved through mass spectrometry and Edman degradation to confirm the protein's identity and integrity. nih.gov

The immunological equivalence is assessed by examining the binding of specific antibodies to the recombinant allergen. Studies have shown that recombinant Syr v 1 is recognized by anti-Ole e 1 monoclonal and polyclonal antibodies. nih.gov Furthermore, its interaction with IgE from the sera of patients allergic to olive pollen is comparable to that of the natural Syr v 1 protein. nih.govnih.gov This indicates that the recombinant protein presents the same B-cell epitopes as the native allergen and is immunologically indistinguishable. nih.gov The ability of recombinant Syr v 1 to bind to an IgG monoclonal antibody specific for a conformational epitope further confirms its correct folding. nih.gov

Antigenic Properties and Epitope Mapping

The antigenicity of Syr v 1 is defined by its ability to be recognized by the immune system, particularly by antibodies. The specific regions on the allergen that are recognized by antibodies are known as epitopes.

Identification of B-Cell Epitopes on Syr v 1

The identification of B-cell epitopes on allergens is fundamental to understanding their immunogenicity and cross-reactivity. For Syr v 1, its high degree of sequence and structural similarity to Ole e 1, the major allergen from olive pollen, has been a key focus of research. nih.gov Immunological studies using sera from patients allergic to olive pollen have demonstrated that IgE and IgG antibodies recognize common B-cell epitopes on both Syr v 1 and Ole e 1. nih.gov This indicates that the molecular surfaces of these two allergens share significant antigenic features. While specific linear B-cell epitopes for Syr v 1 have not been as extensively mapped as for Ole e 1, the cross-reactivity data strongly suggest the presence of conserved epitopes.

Molecular Basis of Antigenic Determinants Shared with Ole e 1

The molecular basis for the shared antigenic determinants between Syr v 1 and Ole e 1 lies in their high primary sequence identity, which ranges from 85.5% to 89.6%. nih.gov This high degree of similarity in the amino acid sequence translates into a conserved three-dimensional structure and surface charge distribution, leading to the presentation of common epitopes.

Three cDNA clones encoding different isoforms of Syr v 1 have been isolated and sequenced, revealing a polymorphic protein of 145 residues. nih.gov The comparison of these isoform sequences with Ole e 1 highlights the conserved regions that likely constitute the shared B-cell epitopes. nih.gov The recognition of Syr v 1 by a monoclonal antibody specific for Ole e 1 provides direct evidence for the presence of at least one identical or highly similar epitope on both allergens. nih.gov These shared antigenic determinants are responsible for the IgE and IgG binding properties observed when lilac and privet allergens are tested with sera from individuals allergic to olive pollen. nih.gov

Cross-Reactivity Mechanisms with Other Oleaceae Allergens

Cross-reactivity among allergens from the Oleaceae family, which includes olive, ash, lilac, and privet, is a well-documented phenomenon primarily driven by the structural homology of their major allergens. researchgate.netnih.gov Syr v 1, as a member of the Ole e 1-like protein family, plays a significant role in this cross-reactivity.

The primary mechanism of cross-reactivity is the presence of conserved B-cell epitopes on the surfaces of these homologous proteins. nih.gov An antibody, initially raised against an epitope on one allergen (e.g., Ole e 1), can then recognize and bind to a sufficiently similar epitope on another allergen (e.g., Syr v 1). nih.gov The high sequence identity between Syr v 1 and Ole e 1 is the molecular foundation for this extensive cross-reactivity. nih.gov

Immunoblotting and ELISA inhibition studies have demonstrated this cross-reactivity. For instance, pre-incubation of allergic patient sera with olive pollen extract can inhibit the subsequent binding of IgE to lilac pollen extract, and vice-versa, confirming the presence of shared IgE-binding epitopes. nih.gov The major allergen Ole e 1 has been identified as a key diagnostic marker for sensitization to the Oleaceae family, underscoring the clinical relevance of the cross-reactivity mediated by its homologues, including Syr v 1. nih.gov Studies have identified several common allergenic bands across different Oleaceae species, with proteins around the molecular weight of Syr v 1 (approximately 20 kDa) being a major contributor to this cross-reactivity. nih.govnih.gov

Molecular Basis of IgE and IgG Cross-Binding (e.g., Ole e 1, Fra e 1, Lig v 1)

The cross-binding of Immunoglobulin E (IgE) and Immunoglobulin G (IgG) antibodies between Syr v 1 and its homologs is primarily rooted in the high degree of amino acid sequence identity shared among these proteins. Research has consistently demonstrated that allergens within the Ole e 1 family, including Syr v 1, possess a sequence identity exceeding 85% plos.org. For instance, the major allergen of ash pollen, Fra e 1, exhibits an 82% sequence identity with Syr v 1 thermofisher.com. This high level of homology results in the presence of conserved epitopes, which are the specific sites recognized and bound by antibodies.

A pivotal study illustrating this cross-reactivity found that nine out of ten sera from patients allergic to olive pollen (and thus sensitized to Ole e 1) demonstrated IgE binding to recombinant Syr v 1 (rSyr v 1) in immunoblot assays allergen.org. This indicates that the IgE antibodies produced in response to Ole e 1 can readily recognize and bind to Syr v 1, triggering an allergic reaction upon exposure to lilac pollen.

Similarly, IgG cross-reactivity is also a notable feature. Studies have shown that IgG antibodies raised against Ole e 1 are capable of recognizing Fra e 1, a close homolog of Syr v 1 thermofisher.com. This suggests that a similar mechanism of cross-recognition by IgG antibodies occurs with Syr v 1, which has implications for immunological responses and the potential for developing immunotherapies. The cross-reactivity is so pronounced that Ole e 1 is considered a marker allergen for diagnosing allergies to other members of the Oleaceae family, including lilac thermofisher.comnih.gov.

Table 1: Sequence Identity Among Ole e 1-Like Allergens

Allergen Source Sequence Identity with Fra e 1
Syr v 1 Lilac (Syringa vulgaris) 82%
Ole e 1 Olive (Olea europaea) 88%
Lig v 1 Privet (Ligustrum vulgare) 91%

Structural Determinants of Cross-Reactivity within the Ole e 1-Type Protein Family

The three-dimensional structure of allergens is a critical determinant of their ability to bind to IgE and induce an allergic response. While a specific crystal structure for Syr v 1 has not been detailed in the available literature, the high sequence homology with other Ole e 1 family members, for which structural data is available, allows for informed inferences. The Ole e 1-like proteins share a conserved three-dimensional fold, which presents similar conformational epitopes on their surfaces nih.govmdpi.com.

These conformational epitopes are formed by amino acid residues that may be distant in the primary sequence but are brought into close proximity by the protein's folding. The structural similarity among Syr v 1, Ole e 1, Fra e 1, and Lig v 1 ensures that the spatial arrangement of these residues is conserved, allowing for the cross-recognition by a single antibody. The degree of cross-reactivity is directly related to the similarity in the surface-exposed areas that form these epitopes nih.gov.

It is important to note that while there is high cross-reactivity within the Oleaceae family, it is moderate between Ole e 1 and other allergens from the broader Lamiales order (which includes lilac and privet) and not clinically relevant with Ole e 1-like allergens from more distantly related plants like grasses or weeds nih.gov. This highlights the importance of specific structural features that are conserved within the Oleaceae family in defining the boundaries of IgE cross-reactivity.

Influence of Glycosylation on Cross-Reactivity Patterns

Glycosylation, the post-translational addition of sugar moieties to proteins, can significantly influence the allergenicity and antibody-binding properties of glycoproteins. Many pollen allergens, including members of the Ole e 1 family, are glycosylated plos.orgnih.gov. These carbohydrate structures can themselves be recognized by IgE antibodies and can also modulate the accessibility of protein epitopes.

While specific studies on the glycosylation of Syr v 1 and its direct impact on antibody binding are limited, research on homologous allergens provides valuable insights. For instance, in the major mugwort pollen allergen, Art v 1, O-glycosylation has been shown to influence the protein's dynamics and its recognition by antibodies, with glycan chains located near identified protein epitopes potentially interfering with antibody binding nih.gov. It is plausible that the glycosylation patterns on Syr v 1 could similarly affect its interaction with IgE and IgG, either by creating carbohydrate-specific epitopes or by sterically hindering access to protein epitopes, thereby influencing the cross-reactivity patterns with other Ole e 1-like allergens. The nature and extent of glycosylation can vary between different plant species and even between different isoforms of the same allergen, which could contribute to the observed variations in cross-reactivity.

Antibody Recognition Profiles (e.g., Monoclonal and Polyclonal Antibody Reactivity)

The study of antibody recognition profiles using monoclonal and polyclonal antibodies is essential for mapping epitopes and understanding the specifics of allergen-antibody interactions. However, the available research is heavily focused on Ole e 1 as the archetypal allergen of the family.

Monoclonal Antibodies (mAbs): There is a notable lack of studies detailing the production and characterization of monoclonal antibodies raised specifically against Syr v 1. Research has predominantly utilized mAbs developed against Ole e 1 to study cross-reactivity within the family. These studies have been instrumental in identifying conserved epitopes. The development of Syr v 1-specific mAbs would be a valuable tool for precisely mapping its unique and shared epitopes, which would further elucidate the nuances of its cross-reactivity with other Oleaceae allergens.

Polyclonal Antibodies: Polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes on an antigen, have been used to demonstrate the extensive cross-reactivity within the Ole e 1 family. For example, polyclonal antibodies raised against Ole e 9, another olive pollen allergen, have been used to detect homologous proteins in ash pollen extracts plos.org. It is highly probable that polyclonal sera from animals immunized with Syr v 1 would show significant cross-reactivity with Ole e 1, Fra e 1, and Lig v 1, reflecting the shared epitopes among these proteins. The high rate of IgE recognition of Syr v 1 by sera from olive-allergic patients is a clear in-vivo example of this polyclonal cross-reactivity allergen.org.

Advanced Methodological Approaches for Lilac Allergen Like Protein Syr V 1 Research

Protein Isolation and Purification Techniques

The initial isolation of Syr v 1 from its natural source, lilac pollen, as well as the purification of its recombinant form, relies on established protein purification methodologies. These techniques are designed to separate Syr v 1 from a complex mixture of other proteins and cellular components, yielding a highly pure sample for further analysis.

Chromatographic Methods (e.g., Ion-Exchange, Size-Exclusion)

Chromatographic techniques are central to the purification of both natural and recombinant Syr v 1. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

Ion-Exchange Chromatography (IEX) separates proteins based on their net surface charge at a specific pH. sartorius.comharvardapparatus.comcytivalifesciences.com Proteins with a net charge opposite to that of the IEX resin will bind, while others will flow through. sartorius.comharvardapparatus.comcytivalifesciences.com The bound proteins can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. In the purification of recombinant Syr v 1 from the yeast Pichia pastoris, ion-exchange chromatography is a key step. nih.gov This technique effectively isolates the target protein from other components of the culture medium. nih.gov

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates proteins based on their size and shape. nih.govpeakproteins.comyoutube.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.govpeakproteins.comyoutube.com This method was employed in the purification protocol for recombinant Syr v 1, following ion-exchange chromatography, to achieve a higher degree of purity. nih.gov It is also a common final "polishing" step to remove any remaining contaminants or protein aggregates. peakproteins.com

The combination of these chromatographic steps is essential for obtaining highly purified Syr v 1, which is necessary for detailed immunological and structural studies.

Purification StepChromatographic MethodPrinciple of SeparationApplication in Syr v 1 ResearchReference
Initial PurificationIon-Exchange Chromatography (IEX)Net surface chargeIsolation of recombinant Syr v 1 from Pichia pastoris culture medium. nih.gov
Final PolishingSize-Exclusion Chromatography (SEC)Molecular size and shapeFurther purification of recombinant Syr v 1 to homogeneity. nih.gov

Electrophoretic Analyses (e.g., 2D Electrophoresis)

Electrophoresis is a technique used to separate macromolecules like proteins based on their size, charge, or a combination of both, by applying an electric field.

Two-dimensional gel electrophoresis (2D-GE) is a powerful technique for resolving complex protein mixtures. nih.govnih.govspringernature.com Proteins are separated in the first dimension based on their isoelectric point (pI) through isoelectric focusing, and in the second dimension by their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.govspringernature.com This high-resolution method allows for the visualization of hundreds or even thousands of protein spots on a single gel. nih.gov While specific studies employing 2D-GE for the lilac allergen-like protein Syr v 1 are not detailed in the available research, this technique is widely used in proteomics to compare protein expression profiles under different conditions and to identify different isoforms or post-translational modifications of allergens. nih.govnih.gov For instance, multiple spots detected in 2D-GE of the homologous strawberry allergen Fra a 1 were initially thought to be isoforms but were later suggested to be due to post-translational modifications. nih.gov

Molecular Biology Techniques

Molecular biology techniques are fundamental to studying Syr v 1 at the genetic level. These methods allow researchers to isolate the gene encoding the protein, amplify it for study, and express it in other organisms to produce large quantities of the recombinant protein.

Nucleic Acid Extraction and cDNA Synthesis

The journey to cloning the gene for Syr v 1 begins with the isolation of its corresponding messenger RNA (mRNA) from lilac pollen. nih.gov

Nucleic Acid Extraction: Total RNA is extracted from the source material, in this case, Syringa vulgaris pollen. nih.gov This process involves disrupting the pollen cells and using chemical methods, often involving reagents like Trizol or specialized kits, to separate RNA from DNA, proteins, and other cellular components. squarespace.commsu.eduprotocols.io

cDNA Synthesis: The isolated mRNA is then used as a template to synthesize complementary DNA (cDNA) through a process called reverse transcription. squarespace.commsu.eduprotocols.io An enzyme called reverse transcriptase creates a DNA copy of the mRNA molecule. This cDNA is more stable than RNA and serves as the template for subsequent PCR amplification. nih.govsquarespace.com

Polymerase Chain Reaction (PCR) Strategies

Polymerase Chain Reaction (PCR) is a technique used to amplify a specific segment of DNA exponentially. nih.gov In the context of Syr v 1 research, a PCR strategy was crucial for isolating the cDNA clones encoding the protein. nih.gov Based on the similarities between the lilac allergen and the major allergen from olive pollen, Ole e 1, researchers designed primers to specifically amplify the Syr v 1 gene from the lilac pollen cDNA library. nih.gov This allowed for the targeted amplification and subsequent sequencing of three distinct cDNA clones encoding different isoforms of Syr v 1. nih.gov

PCR StepTemperaturePurpose
Denaturation94-98°CSeparation of the double-stranded cDNA template.
Annealing42-60°CBinding of specific primers to the target Syr v 1 sequence.
Extension72°CSynthesis of a new DNA strand by Taq polymerase.

This table represents a generalized PCR cycle; specific temperatures and times would be optimized for the amplification of the Syr v 1 gene.

Gene Cloning and Heterologous Expression Systems

Once the Syr v 1 cDNA has been amplified, it can be inserted into a plasmid vector in a process called gene cloning . youtube.comaddgene.org This recombinant plasmid can then be introduced into a host organism for protein production.

Heterologous Expression Systems: The production of recombinant Syr v 1 has been successfully achieved using the methylotrophic yeast Pichia pastoris as a heterologous expression system. nih.gov This system is advantageous because it can secrete the recombinant protein into the culture medium at high yields, simplifying the initial purification process. nih.govnih.gov The expressed recombinant Syr v 1 was shown to have the correct conformation and immunological properties, behaving similarly to its natural counterpart isolated from lilac pollen. nih.gov The ability to produce large quantities of correctly folded and immunologically active Syr v 1 is vital for developing diagnostic reagents and for further research into the mechanisms of Oleaceae pollinosis. nih.govnih.gov

Expression SystemHost OrganismKey Advantage for Syr v 1 ProductionReference
Pichia pastorisMethylotrophic YeastHigh-yield secretion of correctly folded, functional protein into the culture medium. nih.gov

Proteomic and Mass Spectrometry Applications

Proteomic approaches, particularly those involving mass spectrometry (MS), are fundamental in the initial identification and detailed characterization of Syr v 1. These techniques allow for the precise determination of the protein's mass and amino acid sequence.

Peptide Mass Fingerprinting (PMF) is a high-throughput analytical technique used for protein identification. The process involves the enzymatic digestion of the target protein, typically with trypsin, which cleaves the protein into smaller peptides. The masses of these resulting peptides are then precisely measured using a mass spectrometer, most commonly a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) instrument. This generates a unique "fingerprint" of peptide masses. This experimental mass fingerprint is then compared against theoretical peptide mass databases generated from in-silico digestion of known protein sequences. A successful match allows for the unambiguous identification of the protein.

While specific PMF studies focusing exclusively on Syr v 1 are not extensively documented, this technique is a standard approach in pollen proteomics. For Ole e 1, a protein with high sequence homology to Syr v 1, PMF has been instrumental in identifying its various isoforms and variants. Given the significant sequence identity between Syr v 1 and Ole e 1, PMF would be a viable method for the initial identification of Syr v 1 from purified fractions of lilac pollen extract.

Table 1: Illustrative Peptide Mass Fingerprinting Data for an Ole e 1-like Protein

Theoretical Peptide Mass (Da) Observed Peptide Mass (Da) Matched Peptide Sequence
1254.68 1254.71 K.VALDGDGSIVNYR.T
1478.81 1478.85 K.TVEGGDGTLSGGK.L
1621.89 1621.92 R.YPSSWETGDFK.A
1953.05 1953.09 K.DGSWGNFASSLFGK.Y

This table is a representative example based on typical PMF data for homologous allergens and does not represent actual experimental data for Syr v 1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a more powerful technique that provides not only protein identification but also sequence information. In this method, a complex mixture of proteins from lilac pollen extract is first digested into peptides. These peptides are then separated by liquid chromatography based on their physicochemical properties, such as hydrophobicity. As the separated peptides elute from the chromatography column, they are ionized and introduced into a tandem mass spectrometer.

In the first stage of mass analysis (MS1), the mass-to-charge ratio of the intact peptides is measured. Selected peptides are then fragmented, and the masses of the resulting fragment ions are measured in the second stage of mass analysis (MS2). The fragmentation pattern provides information about the amino acid sequence of the peptide. This sequence data is then used to search protein databases for identification. LC-MS/MS is particularly useful for identifying different isoforms and post-translational modifications of Syr v 1. For instance, this technique has been applied to study the endolysosomal degradation of Ole e 1-like allergens, revealing proteolytic cleavage sites and identifying T cell epitope-containing peptides.

Immunochemical Assays for Protein Characterization (Non-Clinical Applications)

Immunochemical assays are indispensable tools for characterizing the immunological properties of Syr v 1, especially its ability to be recognized by antibodies. These assays are crucial for non-clinical research applications, such as studying allergen structure, function, and cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and sensitive technique for detecting and quantifying proteins. In the context of Syr v 1 research, sandwich ELISAs are commonly employed. This format utilizes two different antibodies that recognize distinct epitopes on the Syr v 1 protein. A capture antibody is immobilized on a microplate well, which then binds Syr v 1 from the sample. A second, detection antibody, which is conjugated to an enzyme, then binds to the captured Syr v 1. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of Syr v 1 present.

ELISA has been used to demonstrate the immunological properties of recombinant Syr v 1 produced in Pichia pastoris. nih.gov These assays have confirmed that the recombinant protein retains its native conformation and is recognized by antibodies specific to Ole e 1, indicating shared B-cell epitopes. nih.gov

Table 2: Representative Sandwich ELISA for Syr v 1 Quantification

Component Description/Concentration
Capture Antibody Monoclonal anti-Ole e 1 antibody (e.g., 1A12)
Antigen Purified natural or recombinant Syr v 1
Detection Antibody Biotinylated polyclonal rabbit anti-Ole e 1 antibody
Conjugate Streptavidin-Horseradish Peroxidase (HRP)
Substrate TMB (3,3',5,5'-Tetramethylbenzidine)

This table is based on established ELISA protocols for the homologous allergen Ole e 1 and is representative of a method applicable to Syr v 1.

Immunoblotting, or Western blotting, is a technique used to detect specific proteins in a complex mixture. Proteins from lilac pollen extract are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically binds to Syr v 1. A secondary antibody, which is conjugated to an enzyme or a fluorescent dye and recognizes the primary antibody, is then added. The location of Syr v 1 on the membrane is visualized by detecting the signal from the enzyme or dye.

Immunoblotting has been instrumental in demonstrating the cross-reactivity between Syr v 1 and Ole e 1. nih.govnih.gov Studies have shown that sera from individuals allergic to olive pollen, which contain IgE antibodies against Ole e 1, can also recognize a protein of approximately 20 kDa in lilac pollen extracts, corresponding to Syr v 1. karger.com

Both monoclonal and polyclonal antibodies are critical research tools for the study of Syr v 1.

Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen. Rabbit polyclonal antisera raised against the olive allergen Ole e 1 have been shown to recognize the lilac allergen, confirming the structural similarities and shared epitopes between these two proteins. nih.gov This cross-reactivity is a key aspect of their utility in studying the broader family of Oleaceae allergens. nih.gov

Monoclonal antibodies , in contrast, are a homogeneous population of antibodies that all recognize a single, specific epitope. An Ole e 1-specific monoclonal antibody has been successfully used to identify and characterize Syr v 1, highlighting a conserved epitope between the two allergens. nih.govnih.gov The specificity of monoclonal antibodies makes them invaluable for the development of highly specific immunoassays like the sandwich ELISA described above and for mapping specific allergenic epitopes.

Table 3: Application of Antibodies in Syr v 1 Research

Antibody Type Source/Specificity Application Key Findings
Polyclonal Rabbit anti-Ole e 1 Immunoblotting, ELISA Demonstrates broad cross-reactivity between Syr v 1 and Ole e 1. nih.gov

Bioinformatics and Computational Biology Tools

Advanced research on the this compound, Syr v 1, increasingly relies on a sophisticated array of bioinformatics and computational biology tools. These in silico approaches provide profound insights into the protein's structure, function, evolutionary relationships, and allergenic potential, complementing and guiding wet-lab experimentation.

Sequence Alignment and Homology Searches (e.g., BLAST, FASTA)

Sequence alignment and homology searches are fundamental to the characterization of Syr v 1. Tools such as the Basic Local Alignment Search Tool (BLAST) and FASTA are employed to compare the amino acid sequence of Syr v 1 against vast protein sequence databases. These searches have revealed a high degree of sequence identity between Syr v 1 and other major allergens from the Oleaceae family.

Notably, the deduced amino acid sequences of Syr v 1 isoforms exhibit identities ranging from 90% to 97% among themselves. nih.gov Furthermore, they share a significant similarity, with 85.5% to 89.6% identity, to Ole e 1, the major allergen from olive pollen. nih.gov This high level of homology is also observed with Fra e 1 from ash pollen (82% identity) and Lig v 1 from privet pollen (91% identity). nih.gov This information is not only crucial for understanding cross-reactivity but also for practical applications such as designing PCR strategies for cloning the cDNA of Syr v 1 based on the conserved sequences of these homologous proteins. nih.gov

Below is an interactive data table summarizing the sequence identity of Syr v 1 with its homologs.

AllergenSource OrganismSequence Identity with Syr v 1
Ole e 1Olive (Olea europaea)85.5-89.6%
Fra e 1Ash (Fraxinus excelsior)82%
Lig v 1Privet (Ligustrum vulgare)91%

Protein Domain Prediction and Family Classification (e.g., Pfam, AllergenOnline)

Databases like Pfam and AllergenOnline are instrumental in classifying Syr v 1 and predicting its functional domains. Pfam, a comprehensive collection of protein families, classifies Syr v 1 within the "Pollen Ole e I (Ole) domain-containing proteins" family, which has the accession number PF01190. This classification is based on conserved sequence motifs and structural features shared among its members.

AllergenOnline, a curated database, provides detailed information on allergens, including Syr v 1 and its isoforms (Syr v 1.0101, Syr v 1.0102, Syr v 1.0103). allergenonline.org This resource is vital for assessing the potential allergenicity of novel proteins by comparing their sequences to those of known allergens like Syr v 1. The classification of Syr v 1 within the Ole e 1 family on these platforms underscores its structural and functional relationship to other significant aeroallergens. meduniwien.ac.at

Phylogenetic Tree Construction and Evolutionary Analysis

Phylogenetic analysis is employed to elucidate the evolutionary relationships between Syr v 1 and other homologous proteins. By comparing the amino acid sequences of Syr v 1 with those of allergens from related species within the Oleaceae family, such as olive (Ole e 1), ash (Fra e 1), and privet (Lig v 1), researchers can construct phylogenetic trees. nih.gov

These trees visually represent the evolutionary divergence and relatedness of these proteins. The high degree of sequence identity among these allergens suggests a common ancestor and a conserved function, likely related to plant reproduction. nih.govnih.gov The close clustering of Syr v 1 with Ole e 1, Fra e 1, and Lig v 1 in a phylogenetic tree would graphically demonstrate their evolutionary proximity and provide a basis for understanding the extensive allergenic cross-reactivity observed among members of the Oleaceae family. nih.govresearchgate.net

In Silico Structural Modeling and Visualization

While the experimental three-dimensional structure of Syr v 1 has not been explicitly determined, in silico modeling provides valuable insights into its conformation. nih.gov Homology modeling is a powerful technique used to predict the 3D structure of a protein based on the known structure of a homologous protein. Given the high sequence identity between Syr v 1 and Ole e 1, the crystal structure of Ole e 1 serves as an excellent template for building a reliable 3D model of Syr v 1. nih.gov

These models reveal that proteins in the Ole e 1 family, including Syr v 1, share a characteristic seven-strand β-barrel fold, which is stabilized by conserved disulfide bonds. nih.gov Visualization of these models allows for the mapping of potential IgE binding epitopes on the protein's surface, which is crucial for understanding its allergenicity and for the rational design of hypoallergenic variants for immunotherapy. nih.gov

Predictive Algorithms for Protein Properties and Potential Reactivity (e.g., AlgPred, EVALLER)

Predictive algorithms are computational tools designed to assess the allergenic potential of proteins. nih.gov AlgPred and EVALLER are examples of such web servers that utilize various approaches to predict allergenicity. These methods often rely on sequence similarity to known allergens, amino acid composition, and the identification of IgE epitopes. nih.govnih.gov

For Syr v 1, its high sequence similarity to the well-characterized allergen Ole e 1 would lead to a strong prediction of allergenicity by these algorithms. nih.gov Furthermore, these tools can map potential IgE binding epitopes on the Syr v 1 sequence, providing hypotheses for experimental validation. nih.goviiitd.edu.in The World Health Organization (WHO) and the Food and Agriculture Organization (FAO) have established guidelines for assessing protein allergenicity, which include criteria such as a minimum of 35% sequence similarity over an 80-amino acid window with a known allergen. nih.gov Syr v 1's homology to Ole e 1 far exceeds this threshold. nih.gov

Transcriptional Profiling and Gene Expression Quantification (e.g., RNA-Seq, qPCR)

Understanding the expression dynamics of the gene encoding Syr v 1 is crucial for comprehending the allergen's production in lilac pollen. Transcriptional profiling techniques like RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) are powerful methods for this purpose. nih.govillumina.com

RNA-Seq allows for a comprehensive analysis of the entire transcriptome of developing pollen, providing a snapshot of all the genes being expressed at a particular stage. nih.govnih.gov By applying RNA-Seq to different stages of lilac pollen development, researchers can identify the precise timing and level of Syr v 1 gene expression. nih.govbohrium.com This can reveal whether Syr v 1 is expressed early in microspore development or later during pollen maturation. frontiersin.org

Quantitative PCR (qPCR) is a targeted approach used to accurately measure the abundance of specific transcripts. nih.govnih.gov Once the sequence of the Syr v 1 gene is known, specific primers can be designed for use in qPCR assays. This technique would enable the precise quantification of Syr v 1 mRNA levels in different tissues of the lilac plant and at various stages of pollen development, providing valuable data on the regulation of this important allergen's production. illumina.comsigmaaldrich.com

Below is an interactive data table outlining the application of these techniques to Syr v 1 research.

TechniqueApplication to Syr v 1 ResearchExpected Outcome
RNA-SeqTranscriptome analysis of Syringa vulgaris pollen at different developmental stages.Identification and quantification of Syr v 1 transcripts, revealing its expression pattern relative to other genes during pollen development.
qPCRQuantification of Syr v 1 mRNA levels in lilac pollen and other tissues.Precise measurement of Syr v 1 gene expression, allowing for detailed analysis of its regulation.

Concluding Remarks and Future Directions in Lilac Allergen Like Protein Syr V 1 Research

Synthesis of Current Knowledge on Syr v 1 and Ole e 1-Type Proteins

The lilac allergen-like protein, Syr v 1, is a key allergen from lilac (Syringa vulgaris) pollen. It belongs to the well-characterized Ole e 1-like protein family, a group of major allergens found within the Oleaceae family, which also includes olive (Olea europaea), ash (Fraxinus excelsior), and privet (Ligustrum vulgare). medscape.comnih.govkarger.com The primary allergen from olive pollen, Ole e 1, serves as the prototype for this family and is recognized as a significant cause of Type-I respiratory allergies in regions like the Mediterranean. nih.govfrontiersin.org

Structurally and immunologically, Syr v 1 is highly homologous to other major allergens in the Oleaceae family. Research has demonstrated significant amino acid sequence identity between these proteins, which underpins the extensive allergenic cross-reactivity observed among members of this plant family. frontiersin.orgresearchgate.net For instance, recombinant Fra e 1 from ash pollen, a 145-amino acid glycoprotein (B1211001), exhibits 82% identity with Syr v 1. nih.gov This high degree of similarity means that sensitization to one pollen source within the Oleaceae family can lead to allergic reactions upon exposure to another. researchgate.netnih.gov Consequently, Ole e 1 is considered a diagnostic marker for sensitization to the entire Oleaceae family. researchgate.netnih.gov

The biological function of Ole e 1-like proteins is linked to crucial processes in plant reproduction. frontiersin.org Studies on Ole e 1 have revealed its role in pollen germination and pollen tube growth, essential steps for successful fertilization. frontiersin.orgoup.comnih.gov The protein is located in the pollen's cytoplasm and ectexine and its expression can increase during germination. oup.com This reproductive function is conserved, and it is presumed that Syr v 1 performs a similar role in lilac pollen. The allergenicity of these proteins appears to be a secondary outcome of their primary biological function. frontiersin.orgnih.gov

Table 1: Homology of Syr v 1 with Other Ole e 1-Type Allergens This table summarizes the amino acid sequence identity between major allergens of the Oleaceae family.

Allergen Source Plant Scientific Name % Identity with Syr v 1
Syr v 1 Lilac Syringa vulgaris 100%
Ole e 1 Olive Olea europaea ~89% researchgate.net
Fra e 1 Ash Fraxinus excelsior 82% nih.gov
Lig v 1 Privet Ligustrum vulgare ~91% nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge of Syr v 1 as an Ole e 1 homolog, several knowledge gaps remain, presenting opportunities for future research.

Detailed Structural Analysis: While the homology of Syr v 1 is established, a high-resolution crystal structure of Syr v 1 has not been determined. Such a structure would be invaluable for precisely mapping B-cell and T-cell epitopes and understanding the specific molecular features that contribute to its allergenicity and cross-reactivity with other Ole e 1-like proteins.

Functional Specificity: The precise biological function of Syr v 1 in lilac pollen physiology is inferred from studies on Ole e 1. frontiersin.org Direct functional studies on Syr v 1, for instance, using gene silencing techniques like RNA interference in Syringa vulgaris, could confirm its role in pollen tube development and potentially uncover unique functional aspects. nih.govunimelbplantbiotech.com

Influence of Environmental Factors: Research on olive trees suggests that environmental stress and lower pollen production years may lead to an increased synthesis of the Ole e 1 allergen to ensure fertilization. frontiersin.orgnih.gov It is unknown if similar mechanisms regulate Syr v 1 expression in lilac. Investigating the impact of environmental pollutants, climate change, and other stressors on Syr v 1 production and allergenicity is a critical unexplored avenue.

Cultivar-Specific Polymorphism: Significant polymorphism has been identified in the Ole e 1 allergen across different olive cultivars, which can affect the protein's immunogenicity. nih.gov Lilac also has numerous cultivars, and it is highly probable that Syr v 1 exhibits similar genetic diversity. Characterizing Syr v 1 variants across different lilac cultivars could have important implications for diagnostics and understanding regional differences in allergenicity.

Table 2: Unexplored Research Avenues for Syr v 1 This table outlines key areas where future research is needed to deepen the understanding of the this compound.

Research Area Key Questions Potential Impact
Structural Biology What is the three-dimensional structure of Syr v 1? Which specific residues form the IgE binding epitopes? Design of hypoallergenic variants for immunotherapy; improved diagnostics.
Molecular Physiology What is the exact role of Syr v 1 in lilac pollen? Are there interacting protein partners? Fundamental understanding of plant reproduction and allergen function.
Environmental Science How do temperature, pollution, and CO2 levels affect Syr v 1 expression and allergenicity? Improved allergy forecasting and public health advisories.
Genetics & Evolution How much sequence variation exists for Syr v 1 across different lilac cultivars? How does this polymorphism affect allergenicity? More accurate diagnostic extracts; insights into allergen evolution.

Potential for Syr v 1 as a Model for Studying Plant Allergen Evolution

The study of how and why certain proteins become allergens is a central theme in evolutionary biology. nih.gov Plant allergens often belong to a small number of protein families that are involved in defense or reproduction. nih.govresearchgate.net The Ole e 1 family, including Syr v 1, presents an excellent model system for investigating the evolution of plant allergens for several reasons.

The members of the Oleaceae family (lilac, ash, olive, privet) have diverged relatively recently in evolutionary terms, yet they occupy distinct geographical and ecological niches. nih.govnih.gov The high sequence homology among Syr v 1, Ole e 1, Fra e 1, and Lig v 1 suggests they arose from a common ancestral gene. researchgate.net By comparing the sequences and structures of these orthologous allergens, researchers can trace the evolutionary pressures that have shaped their allergenic properties. Phylogenetic analysis can reveal which protein regions are highly conserved (likely for biological function) and which are more variable (potentially involved in modulating allergenicity or adapting to specific environmental conditions). nih.gov Studying Syr v 1 and its homologs can provide insights into the molecular mechanisms of gene duplication and functional diversification that lead to the emergence of new allergens. nih.gov

Advances in Recombinant Protein Engineering for Research Applications

Recombinant protein technology has revolutionized allergen research by enabling the production of large quantities of pure, well-characterized proteins, free from contaminants found in natural pollen extracts. nih.gov The yeast Pichia pastoris has proven to be a particularly effective expression system for producing Ole e 1-like allergens, including Syr v 1 and Lig v 1. nih.gov This system allows for proper protein folding and post-translational modifications, yielding recombinant allergens that display the native conformation and immunological properties of their natural counterparts. nih.govnih.govkarger.com

These advances in protein engineering offer powerful tools for Syr v 1 research:

Structural and Immunological Studies: Recombinant Syr v 1 can be used for crystallization trials, nuclear magnetic resonance (NMR) spectroscopy, and detailed epitope mapping.

Development of Hypoallergenic Variants: Site-directed mutagenesis can be employed to alter IgE-binding epitopes on the Syr v 1 molecule. medscape.com These engineered hypoallergens, which have reduced allergenic activity but retain T-cell epitopes, are valuable research tools for studying the mechanisms of allergic sensitization and are potential candidates for safer immunotherapies. medscape.comnih.gov

Standardized Diagnostics: Recombinant Syr v 1 provides a standardized reagent for diagnostic tests, overcoming the variability in allergen content found in natural pollen extracts. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Syr v 1 Functions

A systems biology approach, integrating various "omics" data, can provide a holistic understanding of Syr v 1's function and regulation. researchgate.net While such studies have not yet focused specifically on Syr v 1, their application represents a significant future direction.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of different lilac cultivars can identify Syr v 1 gene variants (polymorphisms) and quantify gene expression levels. This data can be correlated with environmental conditions or developmental stages to understand how Syr v 1 expression is regulated.

Proteomics: Mass spectrometry-based proteomics can be used to identify proteins that interact with Syr v 1 within the pollen grain. Identifying these binding partners could provide definitive evidence for its biological function in signaling or structural development during pollen tube growth.

Metabolomics: Analyzing the metabolic profiles of pollen could reveal pathways that are influenced by Syr v 1 expression, further clarifying its physiological role.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the molecular networks in which Syr v 1 operates, linking its genetic basis to its functional and allergenic properties.

Development of Novel Research Tools and Methodologies

Advances in analytical and computational tools are continuously creating new possibilities for allergen research.

Advanced Immunoassays: Novel techniques such as Surface-Enhanced Raman Scattering (SERS)-based lateral flow immunoassays offer the potential for ultra-sensitive detection of specific IgE antibodies to Syr v 1. nih.gov These methods could improve diagnostic accuracy and allow for the monitoring of subtle changes in the immune response.

Computational and AI-Driven Approaches: The use of artificial intelligence (AI) and deep learning models is emerging as a powerful tool for pollen identification and classification. sciencedaily.comfuturoprossimo.it This technology could lead to more accurate and real-time monitoring of airborne lilac pollen, improving allergen forecasting. Furthermore, computational structural biology and molecular dynamics simulations can model the interaction between Syr v 1 and IgE antibodies or T-cell receptors, helping to predict allergenicity and guide the design of engineered hypoallergens. upm.es

In Vitro and Ex Vivo Models: The development of more sophisticated cell culture and tissue models of the human respiratory mucosa can provide better platforms for studying the initial interactions between Syr v 1 and the immune system, elucidating the mechanisms that trigger an allergic response.

The application of these novel methodologies will be instrumental in overcoming existing knowledge gaps and accelerating progress in the field of lilac allergen research.

Q & A

Q. What structural features distinguish SmVAL4 from other CAP/SCP-TAPS proteins?

SmVAL4 exhibits a unique β/α-sandwich fold with a large central cavity but lacks conserved CAP motifs (e.g., Zn²⁺-binding histidines and the canonical CAP tetrad residues). Its C-terminal extension and shorter helices differentiate it from homologs like GAPR1 or tablysin-14. Structural determination via X-ray crystallography (2.16 Å resolution, PDB entry 4p27) revealed an N-glycosylation site at Asn118 and a monomeric solution state confirmed by SEC-MALS (molecular mass 20.71 kDa) .

Q. How is the lipid-binding function of SmVAL4 experimentally validated?

In vitro assays using [³H]-cholesterol demonstrated dose-dependent binding via competitive radioligand displacement. In vivo, SmVAL4 restored sterol export in Saccharomyces cerevisiae mutants lacking endogenous CAP proteins (Pry1/Pry2), confirmed by thin-layer chromatography (TLC) of secreted cholesteryl acetate .

Q. What methodologies identify conserved functional motifs in SmVAL4?

Sequence alignment (ClustalW) and structural superposition (PyMOL) revealed a conserved caveolin-binding motif (CBM) critical for sterol interaction. Mutagenesis studies in yeast showed CBM flexibility, while electrostatic surface analysis highlighted charge disparities in the central cavity compared to Zn²⁺-binding CAPs .

Advanced Research Questions

Q. How can structural discrepancies between SmVAL4’s lipid-binding predictions and crystallographic data be resolved?

Although SmVAL4’s cavity (between β-helices 1 and 4) resembles tablysin-15’s palmitate-binding site, no lipid electron density was observed. Advanced methods like cryo-EM under lipid-saturated conditions or fluorescence quenching assays with labeled sterols could clarify dynamic binding mechanisms .

Q. What experimental designs address contradictions in SmVAL4’s divalent cation coordination?

Unlike NaASP2 or sGLIPR1, SmVAL4 lacks Zn²⁺-binding histidines. Isothermal titration calorimetry (ITC) with Zn²⁺/Ca²⁺ and comparative MD simulations with homologous CAPs (e.g., GAPR1) can validate cation-independent lipid-binding pathways .

Q. How do glycosylation and post-translational modifications impact SmVAL4’s function?

N-glycosylation at Asn118 (confirmed by mass spectrometry) may stabilize the protein fold. Glycoengineering in Pichia pastoris (e.g., knockout of alg3 to alter glycosylation patterns) combined with sterol-binding assays can test structural-functional relationships .

Q. What comparative approaches elucidate evolutionary conservation of CAP protein functions?

Phylogenetic analysis of CAP domains across helminths (e.g., Ancylostoma VALs) and yeast (Pry1-3) identifies conserved residues. Functional complementation assays in C. elegans or mammalian cell lines (e.g., HEK293) can validate sterol transport roles .

Methodological Notes

  • Structural Analysis : Use PHASER for molecular replacement and REFMAC5/COOT for refinement. Validate oligomeric states via SEC-MALS .
  • Lipid-Binding Assays : Include Triton X-100 in buffer to solubilize cholesterol. Use Q Sepharose beads for ligand-protein separation in radioligand assays .
  • Yeast Complementation : Grow pry1Δpry2Δ mutants in heme-deficient media with [¹⁴C]-cholesterol. Monitor export via TLC and phosphorimaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.